Methyl 6-methylnicotinate 1-oxide
Description
Significance of Pyridine (B92270) N-Oxides in Modern Organic Synthesis
Pyridine N-oxides are a class of heterocyclic compounds derived from pyridine, a six-membered aromatic ring containing one nitrogen atom. The introduction of an N-oxide functional group, where an oxygen atom is bonded to the nitrogen atom of the pyridine ring, dramatically alters the electronic properties and reactivity of the parent molecule. This transformation is crucial in modern organic synthesis for several reasons.
The N-oxide group enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution reactions. chemicalbook.comenvironmentclearance.nic.in It activates the positions ortho and para to the nitrogen atom, facilitating reactions that are otherwise difficult to achieve with pyridine itself. chemicalbook.com Furthermore, the N-oxide group can act as a directing group, influencing the regioselectivity of various transformations. Pyridine N-oxides are also valuable as mild oxidizing agents and as ligands in coordination chemistry. Their versatility makes them indispensable intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other functional organic materials.
Overview of Nicotinate (B505614) Derivatives in Heterocyclic Chemistry
Nicotinate derivatives are esters or amides of nicotinic acid, also known as vitamin B3 or niacin. Nicotinic acid is a pyridine-3-carboxylic acid. Its derivatives are a significant class of compounds in heterocyclic chemistry, primarily due to their prevalence in biological systems and their utility as synthetic precursors.
In medicinal chemistry, nicotinate derivatives are found in a variety of drugs with diverse therapeutic applications. For example, they are used as vasodilators and in the treatment of hyperlipidemia. The ester functional group of nicotinate derivatives provides a handle for further chemical modifications, allowing for the synthesis of a wide range of more complex molecules with potential biological activity.
Research Significance of Methyl 6-methylnicotinate (B8608588) 1-oxide
Methyl 6-methylnicotinate 1-oxide, with the CAS number 49668-89-5 and the alternative name 5-(methoxycarbonyl)-2-methylpyridine 1-oxide, is a specific example that embodies the chemical principles of both pyridine N-oxides and nicotinate derivatives. Its research significance lies primarily in its role as a synthetic intermediate.
The presence of the N-oxide group activates the pyridine ring, while the methyl and methyl nicotinate substituents provide further points for functionalization. This combination of features makes it a valuable precursor for the synthesis of more complex substituted pyridines. For instance, the N-oxide can be removed through deoxygenation to yield methyl 6-methylnicotinate, a compound that itself is a known intermediate in the synthesis of various biologically active molecules.
While extensive research focusing solely on this compound is not widely documented in publicly available literature, its importance can be inferred from the well-established reactivity of pyridine N-oxides and the synthetic utility of nicotinate derivatives. The compound serves as a valuable model for studying the influence of multiple substituents on the reactivity of the pyridine N-oxide core.
Detailed Research Findings
Synthesis and Properties
The synthesis of this compound would typically involve the N-oxidation of its precursor, Methyl 6-methylnicotinate. General methods for the N-oxidation of pyridines often employ oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA).
The precursor, Methyl 6-methylnicotinate, can be synthesized through the esterification of 6-methylnicotinic acid with methanol (B129727), often catalyzed by a strong acid like sulfuric acid. An industrial route for producing 6-methylnicotinic acid involves the oxidation of 5-ethyl-2-methylpyridine (B142974).
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 49668-89-5 |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Alternate Name | 5-(methoxycarbonyl)-2-methylpyridine 1-oxide |
This data is compiled from chemical supplier databases.
Reactivity and Potential Applications
The reactivity of this compound is dictated by the interplay of its functional groups. The N-oxide group activates the C2 and C6 positions of the pyridine ring towards nucleophilic attack. The ester group can undergo hydrolysis to the corresponding carboxylic acid or be converted to other functional groups. The methyl group at the 6-position can also be a site for further chemical modification.
A key reaction of this compound is its deoxygenation to form Methyl 6-methylnicotinate. This transformation is significant as Methyl 6-methylnicotinate is a precursor in the synthesis of various compounds, including those with potential applications in treating central nervous system (CNS) disorders.
Table 2: Key Reactions of Pyridine N-Oxides
| Reaction Type | Reagents/Conditions | Product Type | Significance |
| Deoxygenation | PCl₃, H₂, Catalysts | Substituted Pyridine | Removal of the activating N-oxide group. |
| Nucleophilic Substitution | Grignard reagents, Organolithiums | 2- or 6-Substituted Pyridine N-oxide | C-C bond formation. |
| Electrophilic Substitution | Nitrating agents, Halogens | 4-Substituted Pyridine N-oxide | Functionalization of the 4-position. |
This table represents general reactivity patterns of pyridine N-oxides and is applicable to this compound.
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-methyl-1-oxidopyridin-1-ium-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-3-4-7(5-9(6)11)8(10)12-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCFWXZXGFFKHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)C(=O)OC)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 6 Methylnicotinate 1 Oxide
Approaches to N-Oxidation of Methyl Nicotinate (B505614) Core
The introduction of an N-oxide functional group to the methyl nicotinate core is a critical transformation that can be accomplished through various oxidative methods. These approaches primarily involve the direct oxidation of the pyridine (B92270) nitrogen.
Direct Oxidation of Pyridine Moieties
The direct oxidation of pyridine and its derivatives to their corresponding N-oxides is a fundamental and widely employed transformation in organic synthesis. orgsyn.org This reaction enhances the reactivity of the pyridine ring, facilitating further functionalization. A variety of oxidizing agents have been successfully utilized for this purpose, with the choice of reagent often depending on the electronic nature of the substituents on the pyridine ring. arkat-usa.org
Common oxidizing agents include peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA) and peracetic acid. orgsyn.orgarkat-usa.org For instance, the oxidation of 3-substituted pyridines with m-CPBA has been shown to provide high yields of the corresponding N-oxides. arkat-usa.org The reaction conditions for these oxidations are typically mild, often carried out at or below room temperature.
Hydrogen peroxide, in combination with various catalysts or acids, is another versatile reagent for the N-oxidation of pyridines. arkat-usa.orgrsc.orggoogle.com Catalytic systems employing transition metals like tungsten or rhenium have been developed to facilitate the oxidation with hydrogen peroxide, offering an environmentally benign approach. arkat-usa.orgorganic-chemistry.org For example, methyltrioxorhenium (MTO) has been used as a catalyst for the N-oxidation of various substituted pyridines with 30% aqueous hydrogen peroxide, affording high yields of the N-oxide products. arkat-usa.org
The reactivity of the pyridine ring towards oxidation can be influenced by the electronic properties of its substituents. Electron-donating groups generally facilitate the N-oxidation, while electron-withdrawing groups can make the reaction more challenging. rsc.org
Peroxide-Mediated Oxidation Pathways in Analogous Pyridine Systems
Peroxide-based reagents are central to the N-oxidation of pyridine systems, offering a range of reactivity and selectivity. Hydrogen peroxide is a common and environmentally friendly oxidant, often used in conjunction with an acid or a metal catalyst. arkat-usa.orgrsc.orggoogle.com
One established method involves the use of hydrogen peroxide in acetic acid, which generates peracetic acid in situ. orgsyn.orgarkat-usa.org This mixture has been effectively used for the N-oxidation of a wide array of pyridine derivatives.
More sophisticated catalytic systems have been developed to improve efficiency and selectivity. For example, maleic anhydride (B1165640) derivatives have been shown to act as effective catalysts for the N-oxidation of pyridines using hydrogen peroxide. rsc.org The catalytic cycle involves the formation of a peracid intermediate from the anhydride and hydrogen peroxide, which then oxidizes the pyridine nitrogen. The choice of the specific maleic anhydride derivative can be tuned based on the electronic properties of the pyridine substrate. rsc.org
Another notable catalytic system involves the use of methyltrioxorhenium (MTO) with hydrogen peroxide. arkat-usa.org This system is highly efficient for the N-oxidation of 3- and 4-substituted pyridines, providing excellent yields with low catalyst loadings. arkat-usa.org The table below summarizes the N-oxidation of various pyridine derivatives using hydrogen peroxide with different catalytic systems.
| Pyridine Derivative | Oxidizing System | Yield (%) | Reference |
| Pyridine | H₂O₂ / Maleic Anhydride Derivatives | - | rsc.org |
| 3-Substituted Pyridines | H₂O₂ / Methyltrioxorhenium (MTO) | High | arkat-usa.org |
| 2-Chloropyridine | H₂O₂ / AMBERLYST 15 | 36.3 | google.com |
| Pyridine | 40% Peracetic Acid | 78-83 | orgsyn.org |
Multi-step Synthetic Routes Involving Pyridine N-Oxide Formation
An alternative strategy for the synthesis of Methyl 6-methylnicotinate (B8608588) 1-oxide involves a multi-step sequence where the pyridine N-oxide is formed prior to the introduction of the ester group. This approach can be advantageous when direct oxidation of the final ester is problematic.
Esterification Followed by N-Oxidation (Analogous Systems)
A common and practical route to compounds like Methyl 6-methylnicotinate 1-oxide begins with the synthesis of the corresponding ester, Methyl 6-methylnicotinate, followed by N-oxidation.
The synthesis of Methyl 6-methylnicotinate is typically achieved through the esterification of 6-methylnicotinic acid. prepchem.comchemicalbook.com This reaction is commonly carried out by refluxing the acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid or by using hydrogen chloride gas. prepchem.comchemicalbook.com For example, refluxing 6-methylnicotinic acid in methanol saturated with hydrogen chloride for one hour, followed by workup, yields Methyl 6-methylnicotinate. prepchem.com Another documented procedure involves heating a solution of 6-methylnicotinic acid in methanol with sulfuric acid at reflux for 17 hours, resulting in a 75% yield of the ester. chemicalbook.com
An industrial-scale synthesis of Methyl 6-methylnicotinate involves the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid in the presence of sulfuric acid, followed by esterification with methanol. environmentclearance.nic.ingoogle.com
Once Methyl 6-methylnicotinate is obtained, the subsequent step is the N-oxidation of the pyridine ring. The methods described in section 2.1.1 and 2.1.2 for the direct oxidation of pyridine moieties are applicable here. For instance, reacting Methyl 6-methylnicotinate with an oxidizing agent like m-CPBA or a hydrogen peroxide-based system would be expected to yield this compound. The presence of the ester group, which is electron-withdrawing, might necessitate slightly more forcing reaction conditions compared to pyridines with electron-donating groups.
The following table outlines a typical two-step synthesis for a pyridine N-oxide ester, illustrating the general approach.
| Step | Reactant | Reagents | Product | Yield (%) | Reference |
| 1 | 6-Methylnicotinic acid | Methanol, Sulfuric Acid | Methyl 6-methylnicotinate | 75 | chemicalbook.com |
| 2 | Isonicotinic acid | SOCl₂, PhNH₂, Et₃N, CHCl₃; then H₂O₂/AcOH | Isonicotinanilide N-oxide | - | arkat-usa.org |
This two-step sequence, esterification followed by N-oxidation, represents a viable and commonly employed strategy for accessing pyridine N-oxide esters like this compound.
Spectroscopic Characterization of Methyl 6 Methylnicotinate 1 Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed fingerprint of the molecular structure of Methyl 6-methylnicotinate (B8608588) 1-oxide by mapping the chemical environments of its constituent nuclei, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy is a powerful technique for identifying the hydrogen atoms within a molecule. For Methyl 6-methylnicotinate 1-oxide, the ¹H NMR spectrum provides key signals that correspond to the different types of protons present in the molecule.
A representative ¹H NMR spectrum of a related compound, 4-bromo-5-(methoxycarbonyl)-2-methylpyridine 1-oxide, was recorded on a 400 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as the solvent. The spectrum showed distinct peaks at chemical shifts (δ) of 8.70 (singlet, 1H), 7.61 (singlet, 1H), 3.97 (singlet, 3H), and 2.54 (singlet, 3H). rsc.org These signals can be assigned to the protons on the pyridine (B92270) ring and the methyl groups. While this data is for a brominated analog, it provides a valuable reference for the expected chemical shifts in this compound.
Interactive Data Table: ¹H NMR Data for a Related Pyridine 1-oxide Derivative
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (in 4-bromo-5-(methoxycarbonyl)-2-methylpyridine 1-oxide) |
| 8.70 | s | 1H | Aromatic H |
| 7.61 | s | 1H | Aromatic H |
| 3.97 | s | 3H | Methoxy (-OCH₃) |
| 2.54 | s | 3H | Methyl (-CH₃) |
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The ¹³C NMR spectrum of 4-bromo-5-(methoxycarbonyl)-2-methylpyridine 1-oxide, also run in CDCl₃ at 101 MHz, displayed signals at δ 162.20, 152.56, 141.17, 131.40, 127.35, 117.87, 52.96, and 17.39. rsc.org These peaks correspond to the carbonyl carbon of the ester, the carbons of the pyridine ring, and the methyl carbons.
Interactive Data Table: ¹³C NMR Data for a Related Pyridine 1-oxide Derivative
| Chemical Shift (δ, ppm) | Assignment (in 4-bromo-5-(methoxycarbonyl)-2-methylpyridine 1-oxide) |
| 162.20 | Carbonyl C (C=O) |
| 152.56 | Aromatic C |
| 141.17 | Aromatic C |
| 131.40 | Aromatic C |
| 127.35 | Aromatic C |
| 117.87 | Aromatic C |
| 52.96 | Methoxy C (-OCH₃) |
| 17.39 | Methyl C (-CH₃) |
Advanced Multinuclear NMR Techniques
To unequivocally confirm the presence and electronic environment of the N-oxide moiety, advanced NMR techniques such as Nitrogen-15 (¹⁵N) NMR and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
HMBC experiments reveal long-range (2- and 3-bond) correlations between protons and carbons. In the context of this compound, an HMBC experiment would be crucial to show correlations between the protons on the pyridine ring and the carbons, as well as correlations involving the methyl groups and the ester functionality, thereby confirming the connectivity of the entire molecule.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For a related compound, 4-bromo-5-(methoxycarbonyl)-2-methylpyridine 1-oxide, HRMS data was obtained to confirm its molecular formula. rsc.org This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This method is particularly useful for analyzing volatile compounds. frontiersin.orgcmbr-journal.com In the analysis of related nicotine (B1678760) analogs, GC-MS has been used to identify and quantify compounds in various samples. nih.gov For this compound, GC-MS analysis would provide information on its retention time and a mass spectrum of the molecule, which can be compared to library data for identification. nih.gov The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, as well as fragmentation patterns that are characteristic of its structure.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
Detailed experimental FTIR data and specific peak assignments for this compound are not available in the reviewed literature.
Raman Spectroscopy
Detailed experimental Raman data and specific peak assignments for this compound are not available in the reviewed literature.
Chemical Reactivity and Transformation Pathways of Methyl 6 Methylnicotinate 1 Oxide
Reactions Involving the N-Oxide Moiety
The N-oxide group significantly alters the electron distribution within the pyridine (B92270) ring, rendering it more susceptible to certain types of reactions compared to its non-oxidized counterpart.
The N-oxide can be deoxygenated to furnish the corresponding pyridine, Methyl 6-methylnicotinate (B8608588). This transformation is a common reaction for pyridine N-oxides and can be achieved using various reducing agents. Trivalent phosphorus compounds, such as phosphorus trichloride (B1173362) (PCl₃) or triphenylphosphine (B44618) (PPh₃), are effective for this purpose. almerja.com The phosphorus atom acts as an oxygen acceptor, forming a stable P=O double bond and resulting in the deoxygenated pyridine derivative. almerja.com
The N-oxide group activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen). almerja.comchemtube3d.com This is due to the electron-withdrawing nature of the N-oxide, which creates electron-deficient sites at these positions. youtube.com The oxygen atom of the N-oxide can be activated by an electrophile, such as phosphorus oxychloride (POCl₃), which converts it into a good leaving group. almerja.comchemtube3d.com Subsequent attack by a nucleophile, like a chloride ion, leads to substitution at the activated positions. almerja.com This strategy provides a route to introduce a variety of substituents onto the pyridine ring that would be difficult to achieve otherwise. acs.org For instance, chlorination can be accomplished using reagents like POCl₃. chemtube3d.com
Table 1: Nucleophilic Substitution on Pyridine N-Oxides (Analogous Systems)
| Reagent | Position of Substitution | Product Type |
|---|---|---|
| POCl₃ | 2- and 4- | Chloro-substituted pyridine |
| Ac₂O | 2- | Acetoxy-substituted pyridine |
| R-MgBr (Grignard) | 2- | Alkyl/Aryl-substituted pyridine |
While the nitrogen in pyridine N-oxide is less basic than in pyridine itself, it can still undergo quaternization with strong alkylating agents. scripps.edu This reaction involves the attack of an electrophile, such as an alkyl halide, on the nitrogen atom, leading to the formation of an N-alkoxypyridinium salt. This further activates the ring towards nucleophilic attack.
Reactivity at Ester and Alkyl Substituents
The ester and methyl groups on the pyridine ring also participate in characteristic chemical transformations.
The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 6-methylnicotinic acid, under either acidic or basic conditions. drugbank.com This reaction is a standard transformation for esters. drugbank.com For example, hydrolysis can be carried out by heating with an aqueous acid, such as hydrochloric acid, or a base like sodium hydroxide.
The methyl group attached to the pyridine ring can undergo functionalization. In the context of pyridine N-oxides, the N-oxide functionality can influence the reactivity of the alkyl side chain. For instance, methods have been developed for the selective functionalization of C(sp³)–H bonds in the presence of a pyridine N-oxide, which can act as a hydrogen atom transfer agent under photoredox catalysis. acs.org This allows for the introduction of various functional groups at the alkyl position.
Computational Chemistry and Theoretical Investigations
Electronic Structure and Bonding Analysis
The introduction of an N-oxide moiety significantly alters the electronic landscape of the pyridine (B92270) ring, which can be quantitatively described through computational methods.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the electron density distribution of pyridine N-oxides. The N-oxide bond is a highly polar, dative covalent bond where the nitrogen atom donates electrons to the oxygen atom. This results in a high electron density on the oxygen atom and a corresponding electron deficiency on the pyridine ring, particularly at the C2 and C4 positions. scripps.edu This polarization is a key feature of pyridine N-oxides, rendering the oxygen atom nucleophilic and the ring susceptible to nucleophilic attack. scripps.edu
The substitution pattern on Methyl 6-methylnicotinate (B8608588) 1-oxide, with a methyl group at C6 and a methyl ester at C3, would further modulate this distribution. The methyl group is a weak electron-donating group, while the methyl ester is an electron-withdrawing group. DFT calculations would precisely quantify these effects, providing partial atomic charges on each atom. While specific data for the title compound is not available, a representative table of calculated partial charges for a generic substituted pyridine N-oxide illustrates the typical charge distribution.
| Atom/Position in Pyridine N-oxide Ring | Typical Calculated Partial Charge (a.u.) |
| N-Oxide Oxygen | -0.5 to -0.8 |
| Ring Nitrogen (N1) | +0.2 to +0.4 |
| Carbon 2 (C2) | +0.1 to +0.3 |
| Carbon 3 (C3) | -0.1 to +0.1 |
| Carbon 4 (C4) | +0.1 to +0.3 |
| Carbon 6 (C6) | +0.05 to +0.2 |
Note: These values are illustrative and would vary based on the level of theory, basis set, and specific substituents.
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of molecules. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For pyridine N-oxides, the HOMO is typically centered on the N-oxide oxygen atom, reflecting its high electron density and nucleophilicity. The LUMO, conversely, is usually distributed over the π-system of the pyridine ring, indicating that the ring is the primary site for accepting electrons from a nucleophile.
Reaction with Electrophiles: An electrophile will preferentially interact with the region of the highest HOMO density. For Methyl 6-methylnicotinate 1-oxide, this would be the N-oxide oxygen.
Reaction with Nucleophiles: A nucleophile will attack the region with the largest LUMO coefficient, which in pyridine N-oxides is typically the C2 and C4 positions. scripps.edu
Computational software can calculate and visualize these orbitals, providing a clear picture of the molecule's reactive sites.
Mechanistic Computational Studies of N-Oxide Reactivity
Theoretical calculations are crucial for mapping out the potential energy surfaces of reactions, identifying transition states, and calculating energy barriers, thereby elucidating reaction mechanisms.
Computational studies have been vital in understanding complex, often metal-catalyzed, reactions of pyridine N-oxides. For instance, in Rh(III)-catalyzed C-H bond functionalization, DFT calculations have shown that the N-oxide group acts as a directing group, interacting strongly with the metal center. researchgate.net This interaction lowers the free-energy barrier for C-H activation at the C2 position compared to the analogous non-oxidized pyridine. researchgate.net Similarly, mechanistic studies on the palladium-catalyzed direct arylation of pyridine N-oxide have revealed a cooperative catalytic system where C-H activation occurs at one palladium center before the functionalization step proceeds at a second, distinct metal center. berkeley.edu These computational insights reveal intricate mechanistic details that are difficult to probe experimentally.
Pyridine N-oxides are ambident nucleophiles, meaning they can react at two different sites—the nitrogen or the oxygen atom. The outcome of such reactions, for example, alkylation, often cannot be explained simply by the Hard and Soft Acids and Bases (HSAB) principle. Marcus theory, originally developed for electron transfer reactions, provides a powerful quantitative framework for rationalizing this ambident reactivity. rsc.orgprinceton.edu
The Gibbs energy of activation (ΔG‡) is related to the reaction's Gibbs energy (ΔrG°) and an intrinsic barrier (ΔG‡₀), which represents the activation energy if the reaction were thermoneutral. A study on diazine N-oxides (a related class of compounds) successfully used Marcus theory to explain their N- vs. O-alkylation selectivity. rsc.org Calculations at the DLPNO-CCSD(T) level of theory were used to determine the intrinsic barriers and reaction energies for methylation. rsc.org It was found that N-alkylation was favored in some cases due to a more favorable reaction energy (ΔrG°), while O-alkylation was favored in others because of a lower intrinsic barrier (ΔG‡₀). rsc.org To understand the ambident reactivity of this compound, similar high-level calculations would be required.
The calculation of activation barriers (Gibbs energies of activation, ΔG‡) is a cornerstone of mechanistic computational chemistry. These barriers determine the rate of a chemical reaction. For pyridine N-oxide reactions, DFT methods like M06-2X are often employed to locate the geometries of reactants, transition states, and products, followed by higher-level methods like DLPNO-CCSD(T) for more accurate energy calculations. rsc.org
For example, in the study of diazine N-oxide methylation, the calculated activation barriers for N- and O-methylation closely matched experimental observations. rsc.org This demonstrates the predictive power of modern computational methods. Applying these techniques to this compound would allow for the prediction of its reactivity in various transformations, such as its reaction with different electrophiles or its participation in catalytic cycles.
| Reaction | Reactants | Intrinsic Barrier (ΔG‡₀) (kcal/mol) | Reaction Energy (ΔrG°) (kcal/mol) | Calculated Activation Barrier (ΔG‡) (kcal/mol) |
| N-Methylation | Pyrazine N-oxide + MeOTf | 21.6 | -20.6 | 11.2 |
| O-Methylation | Pyrazine N-oxide + MeOTf | 29.8 | -11.6 | 23.9 |
| N-Methylation | Pyrimidine N-oxide + MeOTf | 26.2 | -11.9 | 20.2 |
| O-Methylation | Pyrimidine N-oxide + MeOTf | 22.9 | -15.1 | 15.2 |
Data adapted from a Marcus theory study on diazine N-oxides, illustrating the types of values obtained from computational analysis. rsc.org MeOTf = Methyl trifluoromethanesulfonate.
Applications in Organic Synthesis
Role as a Synthetic Intermediate
Methyl 6-methylnicotinate (B8608588) 1-oxide serves as a crucial stepping stone in the synthesis of more complex molecular architectures. Its ability to be readily converted into other functionalized pyridine (B92270) derivatives makes it a valuable building block for synthetic chemists.
One of the most fundamental and widely employed applications of pyridine N-oxides is their role as precursors to the corresponding pyridines. The N-oxide group can be efficiently removed through deoxygenation, a process that regenerates the pyridine ring. This strategy is particularly useful as the N-oxide facilitates initial functionalization of the ring, after which its removal yields the desired substituted pyridine. wikipedia.orgrsc.org
The deoxygenation of pyridine N-oxides can be accomplished using a variety of reagents and conditions, offering flexibility to the synthetic chemist. acs.orgorganic-chemistry.org Common methods include the use of trivalent phosphorus compounds, such as triphenylphosphine (B44618) or phosphorus trichloride (B1173362), and reduction with metals like zinc dust. wikipedia.orgarkat-usa.org More modern and milder methods have also been developed, including catalytic systems. For instance, palladium-catalyzed deoxygenation using trialkylamines as the oxygen acceptor provides a chemoselective method that tolerates a wide array of functional groups. organic-chemistry.org Photocatalytic methods using rhenium complexes or other photosensitizers have also emerged as powerful tools for this transformation under ambient conditions. acs.orgchemrxiv.org
| Reagent/System | Conditions | Comments |
| Phosphorus Trichloride (PCl₃) | Heating | A classical and effective method. |
| Zinc Dust / Acetic Acid | Mild conditions | A common and economical reduction method. wikipedia.org |
| [Pd(OAc)₂]/dppf / Et₃N | Microwave or conventional heating | Catalytic, chemoselective, and tolerates various functional groups. organic-chemistry.org |
| Rhenium Photocatalyst | Visible light, ambient temperature | A modern, mild method for deoxygenation. chemrxiv.org |
| Hantzsch Ester / Photocatalyst | Visible light, room temperature | Highly chemoselective and rapid deoxygenation. organic-chemistry.org |
| MgI₂ / Formic Acid | Heating (90–140 °C) | Sustainable method compatible with carbonyl and cyano groups. rsc.org |
This table presents a selection of general methods for the deoxygenation of pyridine N-oxides, which are applicable to Methyl 6-methylnicotinate 1-oxide.
The synthesis of complex natural products and their analogues often requires the assembly of highly substituted heterocyclic building blocks. Pyridine N-oxides, by virtue of their enhanced reactivity, are instrumental in constructing such intricate structures. arkat-usa.org While a direct synthesis of cobalamin (Vitamin B12) using this compound is not explicitly documented, the principles of using analogous pyridine N-oxides as intermediates are well-established in the synthesis of complex heterocyclic systems, including models of the corrin (B1236194) macrocycle found in cobalamin.
Cobaloximes, for example, are synthetic complexes that serve as important models for studying the properties and mechanisms of Vitamin B12. researchgate.net These model systems often feature a central cobalt atom coordinated to a macrocyclic ligand and axial ligands, which can be pyridine-based. researchgate.net The synthesis of the requisite substituted pyridine ligands can be greatly facilitated by employing N-oxide chemistry.
The N-oxide group in a pyridine derivative activates the ring towards both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.orgscripps.edu This allows for the introduction of functional groups that can then be used as handles for constructing larger, more complex systems. For instance, a pyridine N-oxide can be functionalized and then elaborated into a larger heterocyclic framework, a strategy that is invaluable in the total synthesis of natural products.
Derivatization Strategies for Novel Nicotinate (B505614) Frameworks
The true synthetic power of this compound lies in its potential for derivatization. The N-oxide group not only modifies the reactivity of the existing functional groups but also opens up new avenues for introducing additional functionality onto the pyridine ring.
Pyridine N-oxides can undergo a range of reactions that are not readily accessible to the parent pyridines. These include:
Nucleophilic Substitution: The N-oxide activates the C2 and C4 positions towards attack by nucleophiles. Reactions with reagents like Grignard reagents or organolithium compounds can introduce alkyl or aryl groups at these positions. umich.edu
Halogenation: Treatment of pyridine N-oxides with reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce chlorine atoms, typically at the 2- and 4-positions. wikipedia.org These halogenated pyridines are themselves versatile intermediates for further cross-coupling reactions.
Amination: Pyridine N-oxides can be converted to 2-aminopyridines through reactions with various reagents, such as isocyanides or imidoyl chlorides, in what is known as a Reissert-Henze type reaction. nih.gov
Rearrangement Reactions: In the presence of reagents like acetic anhydride (B1165640), pyridine N-oxides can rearrange to form 2-acetoxypyridines, which can be subsequently hydrolyzed to the corresponding 2-hydroxypyridines. youtube.com
These derivatization strategies allow for the creation of a diverse library of novel nicotinate frameworks starting from this compound. By carefully selecting the reaction conditions and reagents, chemists can selectively functionalize the pyridine ring at various positions, leading to new compounds with potentially interesting biological or material properties. A patent for the synthesis of 6-methyl nicotine (B1678760), for instance, utilizes methyl 6-methylnicotinate as a key starting material in a multi-step synthesis involving condensation and cyclization reactions, highlighting the utility of this nicotinate framework in building more complex nitrogen-containing heterocycles. patsnap.com
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling Methyl 6-methylnicotinate 1-oxide in laboratory settings?
- Methodological Answer :
- Protective Equipment : Use NIOSH/CEN-approved respiratory protection (e.g., OV/AG/P99 respirators for high exposure) and full-body chemical-resistant suits. Skin and eye contact must be avoided using gloves (nitrile recommended) and safety goggles .
- Storage : Store in cool, ventilated areas away from UV light and humidity. Use airtight containers to prevent environmental contamination .
- Emergency Measures : For spills, evacuate the area, use absorbent materials, and dispose of waste via licensed hazardous waste handlers. For exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer :
- Synthetic Routes : Follow protocols analogous to pyridine 1-oxide alkylation (e.g., using methyl fluorosulfonate as a methylating agent, as demonstrated in pyridine derivatives) .
- Characterization : Provide detailed spectral data (¹H/¹³C NMR, IR) and chromatographic purity (HPLC ≥95%). For novel compounds, include elemental analysis and high-resolution mass spectrometry (HRMS) .
- Reporting Standards : Document all experimental parameters (temperature, solvent ratios, reaction times) in the main manuscript or supplementary materials, adhering to journal guidelines like those in the Beilstein Journal of Organic Chemistry .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Reaction Mechanism : The 1-oxide group enhances electrophilicity at the pyridine ring’s α-positions, facilitating cyanide substitution. For example, Warawa (1975) demonstrated that 3-hydroxymethylpyridine 1-oxide reacts with methyl fluorosulfonate and KCN to yield 2,6-dicyano-3-methylpyridine via a proposed alkoxypyridinium intermediate .
- Scope and Limitations : Functional groups (e.g., esters, nitriles) on the pyridine ring may compete with alkylation. Use kinetic studies (e.g., time-resolved NMR) to identify intermediates and optimize conditions .
Q. How should researchers address discrepancies in reported physicochemical properties of this compound?
- Methodological Answer :
- Data Harmonization : Compare melting points, solubility, and stability across studies. For example, if conflicting melting points exist, conduct differential scanning calorimetry (DSC) under standardized conditions (e.g., 10°C/min heating rate) .
- Meta-Analysis : Follow COSMOS-E guidelines to systematically evaluate data quality. Exclude studies with incomplete experimental details (e.g., unspecified purity grades) and prioritize data from authoritative sources like NIST .
05 文献检索Literature search for meta-analysis02:58
Q. What strategies optimize the synthesis of this compound derivatives for bioactivity studies?
- Methodological Answer :
- Derivatization Pathways :
| Reaction Type | Reagents | Key Intermediate | Yield Optimization |
|---|---|---|---|
| Ester Hydrolysis | HCl/MeOH | 6-Methylnicotinic acid | Use reflux (80°C, 12 hr) and monitor via TLC |
| Cyanide Substitution | KCN, MeSO₂F | 2,6-Dicyano derivative | Maintain anhydrous conditions to prevent hydrolysis |
- Bioassay Design : Include positive/negative controls (e.g., fusaric acid analogs) and report IC₅₀ values with 95% confidence intervals. Use dose-response models for potency comparisons .
Data Contradiction and Analysis
Q. How can conflicting toxicological data for this compound be resolved?
- Methodological Answer :
- Tiered Testing : Conduct in vitro assays (e.g., Ames test for mutagenicity) followed by in vivo studies (e.g., OECD 453 carcinogenicity assays). Compare results with structurally similar compounds (e.g., Methyl nicotinate 1-oxide, which shows no acute toxicity but potential carcinogenicity at >0.1% concentrations) .
- Uncertainty Quantification : Use probabilistic models to assess risk thresholds. For example, apply benchmark dose (BMD) modeling if dose-response data is inconsistent .
Methodological Best Practices
- Literature Reviews : Follow PRISMA guidelines for systematic reviews. Use Boolean operators in PubMed/Scopus (e.g., "this compound" AND (synthesis OR metabolism)) and screen results with tools like Rayyan .
- Statistical Rigor : Report p-values, effect sizes, and power analysis in bioactivity studies. Use software like GraphPad Prism for ANOVA and post-hoc tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

